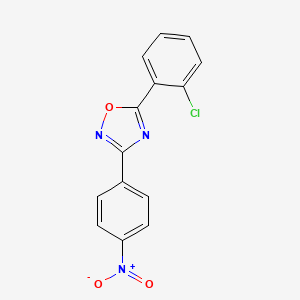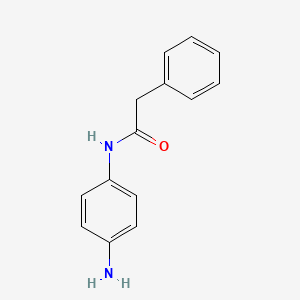
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate
説明
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H8Cl2N2O2S and its molecular weight is 267.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is part of the pyrimidine derivatives class, which has been extensively studied for its wide range of biological activities. Pyrimidine derivatives, including this compound, have shown promise in various fields such as medicinal chemistry, agricultural chemistry, and as intermediates in organic synthesis. The synthesis and characterization of substituted tetrahydropyrimidine derivatives have been reported, demonstrating their potential as anti-inflammatory agents through in-vitro studies (Gondkar, Deshmukh, & Chaudhari, 2013). These compounds, including this compound, are synthesized through a novel procedure, and their anti-inflammatory activity is compared with standard drugs like diclofenac.
Role in Fluorinated Pyrimidines and Cancer Treatment
The chemistry of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), has been closely examined for their applications in treating cancer. The review of fluorine chemistry highlights the synthesis of 5-FU, including methods incorporating radioactive and stable isotopes for studying metabolism and biodistribution. These insights into how fluorinated pyrimidines, including this compound derivatives, perturb nucleic acid structure and dynamics have opened new avenues for more precise cancer treatments in personalized medicine (Gmeiner, 2020).
Hybrid Catalysts in Pyrimidine Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which have extensive medicinal and pharmaceutical applications, has been explored. This compound could serve as a precursor or intermediate in these syntheses. The development of these scaffolds has been facilitated by employing a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrating the versatility and applicability of pyrimidine derivatives in creating lead molecules for pharmaceutical development (Parmar, Vala, & Patel, 2023).
作用機序
Target of Action
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It is suggested that pyrimidine derivatives exhibit their neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
It is suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The compound is suggested to have high gi absorption and is considered bbb permeant . It is also suggested to be an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°c .
生化学分析
Biochemical Properties
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in nucleotide synthesis and metabolism. For example, it can inhibit dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate, a cofactor in the production of nucleotides. Additionally, this compound can bind to proteins involved in DNA replication and repair, affecting their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases involved in cell signaling, leading to changes in downstream signaling cascades. Furthermore, this compound can affect the expression of genes related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as dihydrofolate reductase. This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of essential biomolecules. Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, the degradation products of this compound can accumulate, potentially altering its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and proteins. At higher doses, this compound can cause adverse effects, including toxicity to non-target cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and metabolism. This compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the production of nucleotides and other essential biomolecules. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes and the levels of metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function and energy production .
特性
IUPAC Name |
ethyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNWMDJXIPNHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336438 | |
| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959070-42-9 | |
| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)
![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)





